2-Benzyl-1-nonanol

QSAR lipophilicity surfactant design

2-Benzyl-1-nonanol (CAS 97871-00-6, synonym 2-benzylnonan-1-ol) is a long-chain aliphatic alcohol with a benzyl substituent at the C2 position, empirical formula C₁₆H₂₆O and molecular weight 234.38 g/mol. It is structurally characterized by a nine-carbon linear backbone, a terminal primary hydroxyl group, and a benzyl moiety that introduces aromatic character and steric bulk at the branching point.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
Cat. No. B8279188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-nonanol
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC1=CC=CC=C1)CO
InChIInChI=1S/C16H26O/c1-2-3-4-5-7-12-16(14-17)13-15-10-8-6-9-11-15/h6,8-11,16-17H,2-5,7,12-14H2,1H3
InChIKeyCXWCLDITKQALFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1-nonanol Procurement Guide: Baseline Identity and Physicochemical Context


2-Benzyl-1-nonanol (CAS 97871-00-6, synonym 2-benzylnonan-1-ol) is a long-chain aliphatic alcohol with a benzyl substituent at the C2 position, empirical formula C₁₆H₂₆O and molecular weight 234.38 g/mol . It is structurally characterized by a nine-carbon linear backbone, a terminal primary hydroxyl group, and a benzyl moiety that introduces aromatic character and steric bulk at the branching point. The compound is typically synthesized via hydrogenation of α-heptylcinnamaldehyde (nonanal, 2-(phenylmethylene)-, CAS 20175-19-3) . Its computed logP (XLogP3-AA) for the parent aldehyde precursor is 5.3, indicating pronounced hydrophobicity . Despite its listing in chemical catalogs, publicly accessible, peer-reviewed quantitative data on this specific compound remain extremely limited; the majority of available information derives from vendor technical summaries and predictive computational models rather than experimental determinations.

Why In-Class Long-Chain Benzyl Alcohols Cannot Substitute 2-Benzyl-1-nonanol Without Verification


Compounds within the benzyl-substituted long-chain alcohol class—including 2-benzyl-1-octanol (C₁₅H₂₄O), 2-benzyl-1-decanol (C₁₇H₃₀O), and 9-phenyl-1-nonanol (C₁₅H₂₄O, terminal phenyl without branching)—differ systematically in chain length, branching position, and resultant physicochemical properties such as critical micelle concentration (CMC), logP, boiling point, and viscosity . The C2 benzyl branching of 2-benzyl-1-nonanol creates a unique hydrophobic-hydrophilic balance that cannot be replicated by linear phenyl-terminated alcohols or shorter-chain analogs. In surfactant and fragrance applications, even a single methylene unit difference alters odor detection thresholds, emulsification capacity, and antimicrobial potency profiles . Generic substitution based solely on functional group similarity therefore carries a high risk of performance failure in formulation-dependent applications, particularly where interfacial activity or odor character is critical. The quantitative evidence below—though limited in availability—identifies the specific dimensions where 2-benzyl-1-nonanol must be evaluated against its closest structural analogs.

2-Benzyl-1-nonanol: Quantitative Differentiation Evidence Against Closest Analogs


Chain-Length-Dependent LogP and Hydrophobicity Differentiation vs. 2-Benzyl-1-octanol and 2-Benzyl-1-decanol

The computed octanol-water partition coefficient (XLogP3-AA) for the structurally analogous aldehyde precursor α-heptylcinnamaldehyde (C₁₆H₂₂O, 8-carbon aliphatic chain plus benzylidene) is 5.3 . By systematic comparison, the corresponding C₇-chain analog (2-benzylideneoctanal, C₁₅H₂₀O) has a computed logP of approximately 4.8, while the C₉-chain analog (2-benzylidenedecanal, C₁₇H₂₄O) is predicted at approximately 5.8 . Reduction to the alcohol (aldehyde → primary alcohol) is expected to decrease logP by 0.5–0.7 units across the series, yielding estimated logP values of 4.6–4.8 for 2-benzyl-1-nonanol, 4.1–4.3 for 2-benzyl-1-octanol, and 5.1–5.3 for 2-benzyl-1-decanol . This ~0.5 logP unit increment per methylene group directly affects membrane permeability, surfactant partitioning behavior, and bioaccumulation potential.

QSAR lipophilicity surfactant design partition coefficient

Odor Profile Differentiation: Enantioselective Olfactory Evaluation vs. Whiskey Lactone Analogues

Kato et al. synthesized optically active β-alkyl-substituted γ-lactones and whiskey lactone analogues, employing (±)-2-benzyl-1-nonanol (CAS 97871-00-6) as a key chiral intermediate for enantioselective esterification . The study established that the olfactory properties of the final lactones are critically dependent on the alkyl substitution pattern on the γ-lactone ring; the C2 benzyl branching in 2-benzyl-1-nonanol directly translates into specific odor profiles in the derived lactones that cannot be replicated using linear 1-nonanol (C₉H₁₉OH) or 9-phenyl-1-nonanol (terminal phenyl) as synthetic intermediates . The enantioselective kinetic resolution conditions developed (3-arylmethyl-2-methyl-1-propanols esterification) were specifically optimized for the benzyl-branched substrate geometry .

fragrance chemistry olfactory evaluation chiral alcohols flavor ingredient

Thermophysical Property Differentiation: Boiling Point and Phase Behavior vs. Linear Nonanol Isomers

The DETHERM database lists 2-(phenylmethyl)nonan-1-ol (synonym 2-benzylnonan-1-ol) with DECHEMA ID 74917, confirming experimental thermophysical data availability for this compound . While direct comparator data for 2-benzyl-1-octanol and 2-benzyl-1-decanol within the same database are not accessible in this search, the boiling point of 2-benzyl-1-nonanol is reported at approximately 270 °C (vendor technical data, cross-referenced with predictive models) . For comparison, linear 1-nonanol (CAS 143-08-8) has a boiling point of 213–215 °C, and 9-phenyl-1-nonanol (CAS 3208-26-2, linear phenyl-terminated) has a predicted boiling point of approximately 310–320 °C . The C2 benzyl branching of 2-benzyl-1-nonanol thus yields an intermediate boiling point between linear alkanol and terminally-substituted phenyl alkanol, with implications for distillation-based purification and formulation thermal stability.

thermophysical properties boiling point phase equilibrium process engineering

Surfactant Architecture Differentiation: C2 Branching Effect on Critical Packing Parameter vs. Linear Alcohol Ethoxylates

2-Benzyl-1-nonanol possesses an amphiphilic architecture with a C9 linear tail, a C2 benzyl branch, and a terminal primary hydroxyl headgroup. This branching creates a larger hydrophobic volume relative to linear C9 alcohols (1-nonanol), which has a critical packing parameter (CPP) of approximately 0.33 (cone-shaped, favoring oil-in-water micelles) when ethoxylated . The benzyl branch is predicted to increase the CPP toward 0.5–0.7 (truncated cone to cylindrical), favoring different aggregate morphologies including wormlike micelles or bilayer structures depending on headgroup size . Patent literature describes (branched alkyl)-polyethoxyalkyl sulfonates with aromatic groups on one branch as particularly effective surfactants for high-brine chemical waterflooding, a context where linear alcohol-derived surfactants exhibit unacceptable salinity tolerance . While 2-benzyl-1-nonanol itself is not the sulfonated surfactant, its benzyl-branched architecture is the foundational hydrophobe structure from which such high-performance surfactants are derived.

surfactant design critical packing parameter interfacial tension emulsification

Molecular Weight and Purity Benchmarking: Catalog Consistency Assessment Across Suppliers

Multiple chemical catalogs list 2-benzyl-1-nonanol with a molecular formula of C₁₆H₂₆O and a molecular weight of 234.38 g/mol, with typical purity specifications of 95% . The synonym 2-(phenylmethyl)nonan-1-ol is registered in the DETHERM thermophysical database under DECHEMA ID 74917 with InChI Key CXWCLDITKQALFG-UHFFFAOYSA-N, confirming structural identity . In contrast, structurally similar compounds such as 9-phenyl-1-nonanol (CAS 3208-26-2) have a molecular formula of C₁₅H₂₄O and molecular weight of 220.35 g/mol, while 2-benzyl-1-octanol (C₁₅H₂₄O, benzyl-branched C8 chain) has MW 220.35 g/mol despite being a constitutional isomer of 9-phenyl-1-nonanol . The 14 Da mass difference between 2-benzyl-1-nonanol (234.38) and its C8 analog (220.35) is analytically significant for GC-MS and LC-MS identification, enabling unambiguous distinction in quality control workflows.

quality control purity specification vendor benchmarking procurement

2-Benzyl-1-nonanol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Chiral Intermediate for Whiskey Lactone and Fragrance Lactone Synthesis

Based on the direct experimental evidence from Kato et al., 2-benzyl-1-nonanol is a demonstrated chiral intermediate for the enantioselective synthesis of optically active β-alkyl-substituted γ-lactones that serve as whiskey lactone analogues . Procurement in this context is justified specifically when the synthetic target requires C2 benzyl branching to establish the correct lactone ring substitution pattern. Linear 1-nonanol or 9-phenyl-1-nonanol cannot substitute because the branching architecture is structurally encoded in the final odor-active lactone product. Typical purity requirements are ≥95%, with enantiomeric composition being application-dependent for achiral (±)-2-benzyl-1-nonanol starting material.

Hydrophobe Building Block for High-Salinity Surfactant Formulations

The benzyl-branched C9 architecture of 2-benzyl-1-nonanol matches the hydrophobe structure described in patent literature for (branched alkyl)-polyethoxyalkyl sulfonates designed for chemical waterflooding in high-brine environments . The predicted critical packing parameter shift (CPP ~0.5–0.7 vs. ~0.33 for linear alcohol derivatives) indicates suitability for wormlike micelle formation, which is essential for viscoelastic surfactant flooding applications. Procurement for surfactant derivatization (e.g., ethoxylation followed by sulfonation) should specify 2-benzyl-1-nonanol rather than linear C9–C11 alcohols when high-salinity tolerance and specific aggregate morphology are required .

Model Compound for Structure-Activity Relationship (SAR) Studies of Branched Alcohols

2-Benzyl-1-nonanol serves as a well-defined model compound for investigating the effect of mid-chain aromatic branching on physicochemical properties (logP, boiling point, CMC) relative to linear and terminally-substituted analogs . Its computed logP (~4.6–4.8) and intermediate boiling point (~270 °C) make it a useful reference point in homologous series studies spanning C8–C10 benzyl alcohols. Procurement for SAR studies requires rigorous documentation of purity and structural identity (InChI Key: CXWCLDITKQALFG-UHFFFAOYSA-N) to ensure reproducibility across research groups.

Specialty Fragrance Ingredient with Differentiated Odor Profile Potential

Although direct odor threshold data for 2-benzyl-1-nonanol itself are not publicly available, its demonstrated role as a precursor to odor-active whiskey lactone analogues and its structural similarity to fragrance alcohols (benzyl alcohol derivatives with long alkyl chains) position it as a candidate fragrance ingredient or intermediate. Procurement for fragrance evaluation should recognize that the C2 benzyl branching distinguishes it from linear phenyl alcohols such as 9-phenyl-1-nonanol, which lack the steric and electronic environment created by the branching point adjacent to the hydroxyl-bearing carbon.

Quote Request

Request a Quote for 2-Benzyl-1-nonanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.